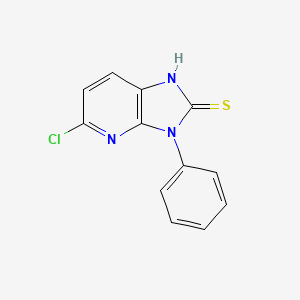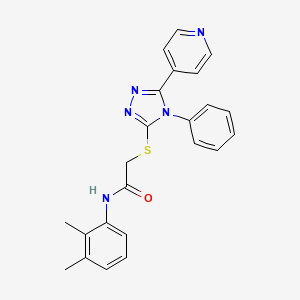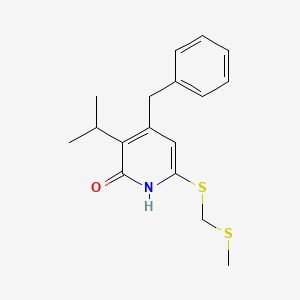
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of N-benzylbenzenecarbothioamides with appropriate reagents under specific conditions. One common method includes the use of Buchwald–Hartwig amination or electrochemical intramolecular dehydrogenative cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzothiazine core.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological properties.
Scientific Research Applications
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride has a wide range of scientific research applications. It is used in the development of new drugs, particularly as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound is investigated for its potential as a DNA/RNA probe, antimicrobial agent, and antifungal agent .
Mechanism of Action
The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride include other benzothiazine derivatives such as 4H-1,3-benzothiazines and 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides .
Uniqueness: What sets this compound apart from similar compounds is its unique structure and the specific biological activities it exhibits. Its potential as an acetylcholinesterase inhibitor and its applications in various fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
81735-45-7 |
|---|---|
Molecular Formula |
C13H17ClN2O2S |
Molecular Weight |
300.80 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C13H16N2O2S.ClH/c1-14(2)8-5-9-15-12(16)10-6-3-4-7-11(10)18-13(15)17;/h3-4,6-7H,5,8-9H2,1-2H3;1H |
InChI Key |
BZEZNESULOKFNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


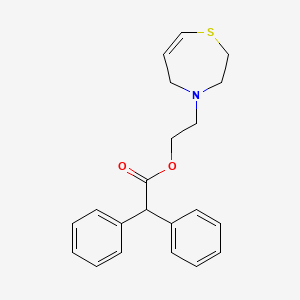
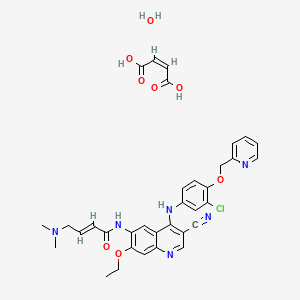
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
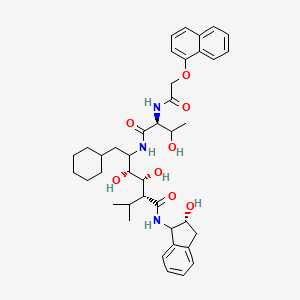
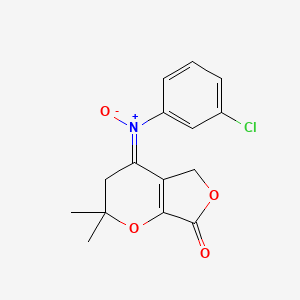
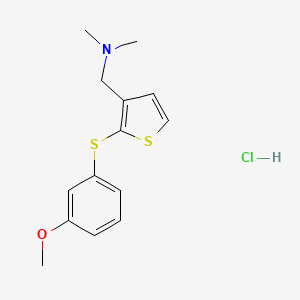
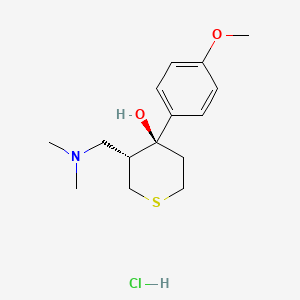
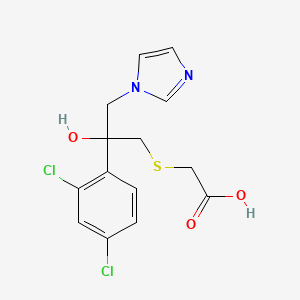
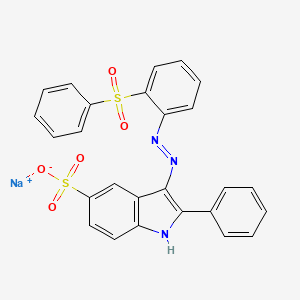
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)

